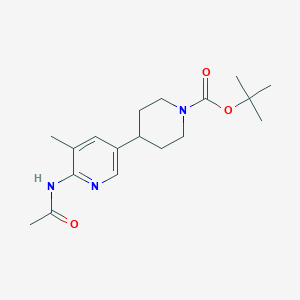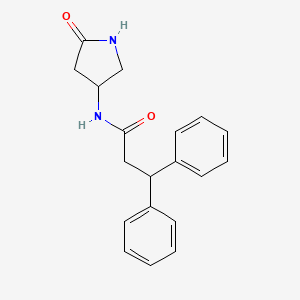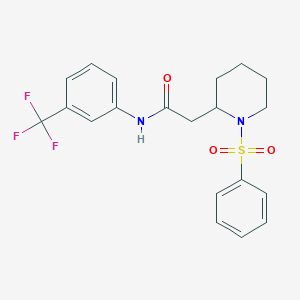
3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPQ and has a molecular formula of C21H22N2O2S.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has focused on synthesizing novel quinoline derivatives, emphasizing antimicrobial potential and structural analyses through spectral, XRD, and DFT studies. For example, compounds containing 3-piperazin-1-yl-benzo[d]isothiazole and 3-piperidin-4-yl-benzo[d]isoxazoles appended to quinoline were synthesized and characterized, highlighting their in vitro antimicrobial activity. Such studies provide a foundation for developing novel antimicrobial agents (Marganakop et al., 2022). Similarly, the synthesis of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones showcased efficient preparation via Claisen-Schmidt condensation, further evaluated for their antibacterial and antifungal activities (Ashok et al., 2014).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of quinoline derivatives. Novel fluoroquinolone derivatives synthesized and evaluated for antibacterial and antifungal activities revealed promising antimicrobial properties, underscoring the potential of such compounds in treating infectious diseases (Srinivasan et al., 2010).
Potential in Drug Development
Quinoline derivatives have shown potential in drug development, particularly in anticancer activities. For instance, a compound synthesized from a multi-step pathway demonstrated cytotoxic potential against leukemia cell lines, characterized by single-crystal X-ray diffraction among other methods (Guillon et al., 2018). Furthermore, the synthesis of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives showed considerable growth inhibition of human cancer cell lines, indicating their relevance in anticancer drug discovery (Harishkumar et al., 2018).
properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-9-11-17(12-10-16)26(24,25)20-15-22-19-8-4-3-7-18(19)21(20)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZDNKQZKVRWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794977.png)
![5-amino-N-(3,4-dimethylphenyl)-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2794979.png)

![2-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2794982.png)

![2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2794984.png)
![2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide](/img/structure/B2794986.png)
![4-[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2794988.png)


![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2794993.png)


